molecular formula C8H12Cl2N2O2 B2371502 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride CAS No. 2418658-73-6

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride

Cat. No.: B2371502
CAS No.: 2418658-73-6
M. Wt: 239.1
InChI Key: YLWKQQZNOYPNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride is a heterocyclic compound that features a unique dioxino-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The dioxino-pyridine structure allows for specific interactions with biological macromolecules, influencing pathways such as signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-5-6-1-2-7-8(10-6)12-4-3-11-7;;/h1-2H,3-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWKQQZNOYPNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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